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Compound of Interest

Compound Name: Pseudolaroside B

Cat. No.: B15596370 Get Quote

Abstract: Pseudolaroside B (PAB), a diterpene acid isolated from the root bark of the golden

larch (Pseudolarix kaempferi), has demonstrated significant potential as an anticancer agent in

numerous preclinical studies.[1][2] This document provides a comprehensive technical

overview of the existing research, focusing on the compound's mechanisms of action, which

include the induction of cell cycle arrest and apoptosis, inhibition of critical signaling pathways

such as PI3K/AKT/mTOR, modulation of autophagy, and anti-angiogenic effects.[1][3][4]

Quantitative data from in vitro and in vivo studies are summarized, and detailed protocols for

key experimental procedures are provided to support further research and development. This

guide is intended for researchers, scientists, and professionals in the field of drug development

who are exploring the therapeutic potential of PAB.

Introduction
Pseudolaroside B (PAB) is a major bioactive compound derived from the cortex of

Pseudolarix kaempferi, a plant used in Traditional Chinese Medicine for treating fungal skin

infections.[2][5] Beyond its antifungal properties, PAB has been identified as a compound with

diverse biological activities, including anti-inflammatory, anti-angiogenic, and potent antitumor

effects.[1][6] Research has shown that PAB exerts its anticancer effects against a wide range

of malignancies, including breast, gastric, liver, and lung cancers, as well as melanoma and

leukemia.[1][2] Its multifaceted mechanism of action, which involves targeting several core

cancer-related processes, makes it a promising candidate for further therapeutic development.

[2][7]
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In Vitro Anticancer Activity
Cytotoxicity and Antiproliferative Effects
PAB has demonstrated potent cytotoxic and antiproliferative effects against a broad spectrum

of human cancer cell lines in a dose- and time-dependent manner.[1][8] Notably, it exhibits

selectivity, showing significantly lower cytotoxicity towards normal cell lines compared to their

cancerous counterparts.[1][8] The half-maximal inhibitory concentration (IC50) values across

various cell lines are detailed in Table 1.

Table 1: IC50 Values of Pseudolaroside B in Various Cancer Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10535017/
https://pubmed.ncbi.nlm.nih.gov/16864430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535017/
https://pubmed.ncbi.nlm.nih.gov/16864430/
https://www.benchchem.com/product/b15596370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
IC50 Value
(µM)

Incubation
Time (hours)

Reference

MDA-MB-231
Triple-Negative
Breast Cancer

19.3 24 [1]

8.3 48 [1]

5.76 72 [1]

DU145 Prostate Cancer 0.89 48 [9]

U87 Glioblastoma ~10 Not Specified [10]

HepG2
Hepatocellular

Carcinoma
1.58 Not Specified [11]

SK-Hep-1
Hepatocellular

Carcinoma
1.90 Not Specified [11]

Huh-7
Hepatocellular

Carcinoma
2.06 Not Specified [11]

RD
Rhabdomyosarc

oma
7.5 48 [5]

SW579

Thyroid

Squamous

Carcinoma

4.26 48 [12]

Various Multiple 0.17 - 5.20 Not Specified [8]

| AML Cells | Acute Myeloid Leukemia | 1.59 | Not Specified |[13] |

Induction of Cell Cycle Arrest
A primary mechanism of PAB's antiproliferative action is the induction of cell cycle arrest,

predominantly at the G2/M phase.[8][14][15] This arrest prevents cancer cells from proceeding

through mitosis, thereby inhibiting their division and proliferation.[15] The mechanism involves

the upregulation of tumor suppressor proteins p53 and p21, which in turn leads to the

downregulation of the key mitotic regulators CDK1 and Cyclin B1.[1][16] Studies have also

implicated the activation of the ATM signaling pathway in this process.[14]
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Diagram 1: PAB-Induced G2/M Cell Cycle Arrest Pathway.

Table 2: Effect of 80 µM Pseudolaroside B on G2/M Cell Cycle Phase Distribution in L929

Cells

Treatment Time % of Cells in G2/M Phase Reference

0 h (Control) 12.5% [3][17]

12 h 52.79% [3][17]

24 h 86.88% [3][17]

36 h 76.83% [3][17]

| 48 h | 65.86% |[3][17] |

Induction of Apoptosis
PAB is a potent inducer of apoptosis in cancer cells through multiple converging pathways.[2] It

activates the intrinsic (mitochondrial) pathway by increasing the Bax/Bcl-2 ratio, which leads to
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the collapse of the mitochondrial membrane potential, release of cytochrome c, and

subsequent activation of caspase-9 and caspase-3.[1][18] PAB also triggers an increase in

intracellular reactive oxygen species (ROS), which can further promote apoptosis through

proteasome-mediated degradation of the anti-apoptotic protein Bcl-2.[1][9] In some cell types,

activation of the extrinsic pathway, marked by caspase-8 cleavage, has also been observed.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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